2-Bromo-6-[(propylamino)methyl]phenol
Description
2-Bromo-6-[(propylamino)methyl]phenol (C₁₀H₁₃BrNO, MW: 242.13 g/mol) is a brominated phenolic compound featuring a propylamino-methyl substituent at the 6-position of the aromatic ring. This structure combines a phenolic hydroxyl group, a bromine atom, and an aliphatic amine, making it a versatile ligand for coordination chemistry. Its structural uniqueness lies in the balance of electron-withdrawing (Br) and electron-donating (NH, OH) groups, which influence its reactivity and metal-binding capabilities.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-(propylaminomethyl)phenol |
InChI |
InChI=1S/C10H14BrNO/c1-2-6-12-7-8-4-3-5-9(11)10(8)13/h3-5,12-13H,2,6-7H2,1H3 |
InChI Key |
PHGNXJCDFKMSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2,6-dimethylphenol, followed by the reaction with propylamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-Bromo-6-[(propylamino)methyl]phenol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(propylamino)methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones, and the compound can also undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Scientific Research Applications
2-Bromo-6-[(propylamino)methyl]phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(propylamino)methyl]phenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets are still under investigation and require further research .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent type, position, and donor atoms, impacting their chemical behavior:
Key Observations :
- Substituent Bulk : Bulky groups (e.g., cyclohexyl in ) introduce steric hindrance, affecting metal coordination geometry.
- Donor Atoms: Schiff base analogs (e.g., ) provide imine (N) and phenolic oxygen (O) for metal binding, while the target compound offers amine (N) and phenolic oxygen (O).
- Electronic Effects: Methoxy groups () reduce acidity of the phenolic -OH compared to hydroxylated analogs, altering solubility and reactivity.
Coordination Chemistry and Metal Complexes
The target compound and its analogs exhibit distinct coordination behaviors:
Comparison :
- Ligand Flexibility: Schiff base ligands () form stable chelates with transition metals (Cd, Ni, Zn), while the target compound’s propylamino group may favor monodentate or bridging coordination.
- Thermal Stability : The Cd(II) complex in is stable up to 190°C, suggesting robust metal-ligand interactions. Similar stability is expected for the target compound’s complexes.
Physical and Chemical Properties
- Melting Points: 2-Amino-6-bromophenol: 83–84°C Target compound: Not reported (expected higher due to larger MW and H-bonding capacity).
- Solubility : Methoxy-substituted analogs () likely exhibit higher lipophilicity vs. hydroxylated counterparts.
Biological Activity
2-Bromo-6-[(propylamino)methyl]phenol is a compound of interest due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a propylamino group attached to a phenolic ring. This unique substitution pattern is believed to influence its biological activity.
Molecular Formula : CHBrN\O
Molecular Weight : Approximately 244.13 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and antifungal properties. The compound has been studied for its potential therapeutic effects in treating infections caused by bacteria and fungi.
Antimicrobial Properties
Studies have shown that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. For instance, the compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 10 - 20 μg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. This may include binding to enzymes or receptors that are critical for microbial growth and survival, leading to inhibition of essential cellular processes.
Case Studies
- In Vitro Studies : In a study published in the Journal of Chemical Sciences, researchers synthesized and characterized various derivatives of brominated phenols, including this compound. The antimicrobial efficacy was assessed through disc diffusion methods and MIC determinations, confirming its potential as an effective antimicrobial agent against selected pathogens.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the presence of the propylamino group significantly enhances the biological activity of this compound compared to other derivatives lacking this functional group. This observation highlights the importance of functional group positioning in determining biological efficacy.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of brominated phenolic compounds. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, antifungal | Effective against Gram-positive bacteria |
| 4-Bromo-2-[(ethylamino)methyl]phenol | Moderate antimicrobial | Less potent than propyl analog |
| 2-Bromo-4-methylphenol | Limited activity | Lacks propylamine functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
